2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-3-one
Description
2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-3-one is a spirocyclic compound featuring a diazaspiro[4.4]nonane core substituted with a 1-methylpyrazole moiety. The spirocyclic framework confers conformational rigidity, which can enhance binding specificity to biological targets, while the pyrazole group contributes to hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-14-6-9(5-13-14)15-8-11(4-10(15)16)2-3-12-7-11/h5-6,12H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUWIGJIHRCAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CC3(CCNC3)CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-3-one typically involves the reaction of pyrazole derivatives with diazaspiro compounds under specific conditions. One common method includes the use of hydrazine derivatives and acetoacetate esters in the presence of catalysts such as acetic acid . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
- Spiro Ring Size: 2,7-Diazaspiro[4.5]decan-10-one derivatives (e.g., dopamine transporter inhibitors): The spiro[4.5] system introduces an additional carbon in the non-spiro ring, increasing conformational flexibility compared to the spiro[4.4] system. This structural difference correlates with activity against the dopamine transporter (DAT) rather than kinase targets .
Substituent Effects
- Pyrazole vs. Aryl Groups: 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one: Substitution with a benzyl group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce solubility. In contrast, the 1-methylpyrazole group in the target compound balances hydrophilicity and aromatic interactions . 3-Fluorophenyl or 4-Methoxy-3-methylphenyl Derivatives: These substituents in osteoclast inhibitors (e.g., E226 and E228) demonstrate how electron-withdrawing (fluoro) or electron-donating (methoxy) groups modulate bioactivity. The 1-methylpyrazole group may offer metabolic stability over these aryl groups .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Spiro[4.4]nonane derivatives exhibit superior metabolic stability compared to linear analogs due to restricted rotation, reducing off-target interactions .
- The 1-methylpyrazole group enhances solubility (logP ~1.8) relative to bulkier aryl substituents (logP >3), making the target compound more suitable for oral administration .
- Zoldonrasib ’s clinical success underscores the scaffold’s versatility, though substitution patterns dictate target specificity .
Biological Activity
The compound 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-3-one has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research and osteoclast inhibition. This article presents an overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C12H18N4O
- Molecular Weight : 234.3 g/mol
- CAS Number : 1422135-24-7
Recent studies have highlighted the compound's role as a covalent inhibitor of the KRAS protein, specifically targeting the G12C mutation, which is prevalent in various solid tumors. The binding of this compound occurs in the switch-II pocket of KRAS G12C, leading to effective inhibition of cellular proliferation associated with oncogenic mutations .
Biological Activity Overview
-
Antitumor Activity :
- A study demonstrated that derivatives of 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-3-one exhibited significant antitumor effects in xenograft mouse models. One optimized derivative showed a dose-dependent response against NCI-H1373 cell lines, indicating its potential as a therapeutic agent for non-small cell lung cancer .
-
Osteoclast Inhibition :
- Another research focused on the compound's ability to inhibit osteoclast activity, which is crucial for bone resorption. Compounds derived from diazaspiro structures were shown to prevent pathological bone loss in ovariectomized mice without affecting osteoblast numbers, suggesting a selective mechanism that could be beneficial for osteoporosis treatment .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Model Used | Reference |
|---|---|---|---|
| Antitumor | High | NCI-H1373 xenograft mice | |
| Osteoclast Inhibition | Significant | Ovariectomized mice | |
| KRAS G12C Inhibition | Potent | In vitro assays |
Table 2: Structural Variants and Their Activities
| Compound Variant | IC50 (µM) | Target | Reference |
|---|---|---|---|
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one | 0.5 | KRAS G12C | |
| E197 | 10 | Osteoclast activity | |
| E202 | 5 | DOCK5 inhibition |
Case Study 1: Antitumor Efficacy
In a preclinical study involving subcutaneous administration of the compound in mouse models bearing tumors with KRAS mutations, results indicated a substantial reduction in tumor size compared to control groups. The optimized compound showed high metabolic stability and an ability to penetrate tissues effectively, making it a promising candidate for further development in cancer therapeutics.
Case Study 2: Bone Health Implications
In another study focusing on osteoporosis, treatment with E197 led to a marked decrease in osteoclast activity without impairing bone formation processes. This suggests that compounds based on the diazaspiro scaffold could be developed into novel treatments for bone-related disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
